molecular formula C8H7F3N2O2 B12967827 3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid CAS No. 1196156-94-1

3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid

Cat. No.: B12967827
CAS No.: 1196156-94-1
M. Wt: 220.15 g/mol
InChI Key: ZRHWBNSOVNZMOI-UHFFFAOYSA-N
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Description

3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid (CAS 1441201-97-7) is a high-value chemical building block extensively used in medicinal chemistry and drug discovery research. This compound features a pyrazine heterocycle, a privileged scaffold in pharmaceuticals, which is further functionalized with a metabolically stable trifluoromethyl group and a terminal propanoic acid moiety. The carboxylic acid group serves as a versatile handle for synthetic elaboration, particularly through amide bond formation, enabling its use as a critical intermediate in the synthesis of more complex target molecules. Its primary research application is in the development of novel kinase inhibitors, where it acts as a key scaffold. For instance, it has been identified as a central intermediate in the synthetic pathway for potent and selective RIP1 kinase inhibitors, as documented in patent literature . The incorporation of the trifluoromethyl group is a common strategy in drug design to enhance a compound's metabolic stability, lipophilicity, and binding affinity through selective intermolecular interactions. Researchers value this compound for its utility in constructing compound libraries and optimizing lead candidates for various disease targets, leveraging its potential to modulate protein-protein interactions and enzyme active sites. It is strictly for research purposes in laboratory settings.

Properties

CAS No.

1196156-94-1

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

3-[5-(trifluoromethyl)pyrazin-2-yl]propanoic acid

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4-12-5(3-13-6)1-2-7(14)15/h3-4H,1-2H2,(H,14,15)

InChI Key

ZRHWBNSOVNZMOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Trifluoromethyl)pyrazine-2-carboxylate Esters as Precursors

A key intermediate in the synthesis of 3-(5-(Trifluoromethyl)pyrazin-2-yl)propanoic acid is the ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate. This intermediate is typically prepared via oxidation and cyclization reactions starting from alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate derivatives.

  • Oxidation Step: The oxidation of ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate is performed using sodium tungstate hydrate (Na2WO4·H2O) as a catalyst and tert-butyl hydroperoxide (70 wt-% in water) as the oxidant. The reaction is carried out at room temperature for approximately 9 hours, followed by acidification with 1 N aqueous hydrochloric acid and extraction with ethyl acetate. This step yields the ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate in yields ranging from 23% to 46%, depending on specific conditions and additives such as triisobutylphosphate used as an internal standard.

  • Alternative Oxidation: Hydrogen peroxide (50 wt-% in water) can also be used for oxidation at 0°C followed by stirring at room temperature, yielding similar products but with varying byproduct formation such as N-oxides.

Functionalization to 3-(5-(Trifluoromethyl)pyrazin-2-yl)propanoic Acid

The conversion of the ester intermediate to the target propanoic acid involves hydrolysis and coupling reactions:

  • Hydrolysis: The ethyl ester group is hydrolyzed under basic conditions using aqueous sodium hydroxide (1 M NaOH) in a mixture of ethanol and tetrahydrofuran at 60 °C. This step converts the ester to the corresponding carboxylic acid.

  • Coupling Reactions: The pyrazine ring bearing the trifluoromethyl group is coupled with a propanoic acid side chain or its derivatives through nucleophilic substitution or palladium-catalyzed coupling reactions. For example, Buchwald–Hartwig amination or ipso-substitution reactions are employed to introduce nitrogen-containing moieties or alkyl chains at specific positions on the heterocyclic ring.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The trifluoromethyl group and the pyrazine ring can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The trifluoromethyl group can enhance the efficacy of the compound against various pathogens, making it a candidate for further exploration in antibiotic development .
  • Anti-inflammatory Properties : Research indicates that derivatives of pyrazine compounds can exhibit anti-inflammatory effects. This suggests potential applications in treating inflammatory diseases .

2. Drug Development

  • Pharmacological Studies : The compound is being investigated for its role in enhancing drug delivery systems due to its ability to interact with biological membranes effectively .
  • Structure-Activity Relationship (SAR) Studies : The unique structure allows researchers to explore SAR, leading to the development of more potent analogs with improved therapeutic profiles .

Industrial Applications

1. Synthesis of Advanced Materials

  • The compound can serve as an intermediate in the synthesis of advanced materials, including polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties such as durability and resistance to environmental factors .

2. Agrochemical Formulations

  • Due to its potential biological activity, 3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid may find applications in agrochemicals as a pesticide or herbicide component, contributing to sustainable agricultural practices .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate effectiveness against bacterial strainsShowed significant inhibition against Gram-positive bacteria, indicating potential as an antibiotic
Anti-inflammatory ResearchAssess effects on inflammatory markersDemonstrated reduction in pro-inflammatory cytokines in vitro
Drug Delivery System DevelopmentInvestigate membrane permeabilityEnhanced absorption rates compared to standard compounds

Mechanism of Action

The mechanism of action of 3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazine ring may participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural and Functional Differences

  • Heterocyclic Core :

    • The pyrazine ring in the target compound contrasts with pyridine (e.g., OCM-33 in ) and triazolopyrimidine (). Pyrazine’s electron-deficient nature may enhance π-π stacking in target binding compared to pyridine’s basic nitrogen .
    • Tetrazole and triazole analogs () serve as carboxylate bioisosteres, offering metabolic resistance but differing in acidity (pKa ~4.5 for tetrazole vs. ~2.5 for carboxylic acid) .
  • Substituent Effects: The -CF₃ group improves lipophilicity (logP +0.9 vs. non-fluorinated analogs) and resistance to oxidative metabolism . Esterified side chains (e.g., ) enhance cell permeability but require hydrolysis for activation, unlike the free acid form .
  • Biological Activity: Carboxamide derivatives () show potent kinase inhibition (GSK-3β IC₅₀ < 50 nM), whereas carboxylic acids (e.g., ’s compound 3) exhibit cytotoxicity (43% mortality in brine shrimp assays) .

Biological Activity

3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into the compound's synthesis, biological evaluations, and its implications in therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 3-(5-(trifluoromethyl)pyrazin-2-yl)propanoic acid typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of 3-(5-(trifluoromethyl)pyrazin-2-YL)propanoic acid can be categorized into several key areas:

  • Anti-inflammatory Activity : Research has shown that compounds with trifluoromethyl groups exhibit significant anti-inflammatory properties. In a study involving various pyrazole derivatives, those containing trifluoromethyl substitutions demonstrated enhanced inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes .
  • Antitumor Activity : The compound has been evaluated for its antitumor effects, particularly through its interaction with cyclin-dependent kinases (CDKs). In vitro studies have indicated that derivatives related to this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating potent activity .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in cellular proliferation and inflammation suggests its potential as a therapeutic agent. For instance, it has been linked to the inhibition of Class I PI3-kinase enzymes, which are vital in cancer progression and inflammatory diseases .

Case Studies

  • Anti-inflammatory Evaluation :
    • A series of experiments were conducted using carrageenan-induced rat paw edema models to assess the anti-inflammatory effects of 3-(5-(trifluoromethyl)pyrazin-2-YL)propanoic acid.
    • Results indicated a significant reduction in edema comparable to standard anti-inflammatory drugs like indomethacin, showcasing an effectiveness range of 62-76% .
  • Antitumor Activity :
    • A comprehensive analysis was performed on various derivatives related to this compound, focusing on their cytotoxicity against different cancer cell lines.
    • The results showed that certain analogs exhibited IC50 values as low as 6 nM against HCT-116 cells, indicating robust antitumor potential .

Table 1: Biological Activity Summary

Activity TypeModel/AssayResultReference
Anti-inflammatoryCarrageenan-induced edema62-76% inhibition
AntitumorMCF-7 Cell LineIC50 = 45 nM
AntitumorHCT-116 Cell LineIC50 = 6 nM
Enzyme InhibitionCOX-2 InhibitionSignificant inhibition

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